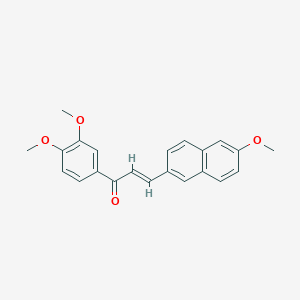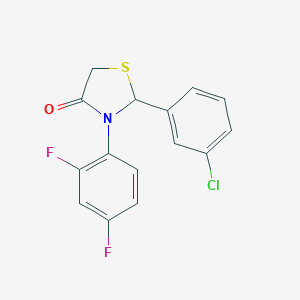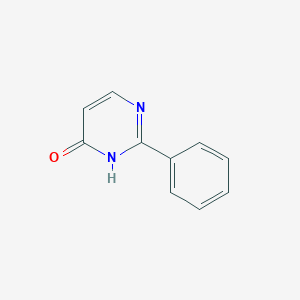
2-苯基嘧啶-4-醇
描述
2-Phenylpyrimidin-4-ol is a chemical compound with the molecular formula C10H8N2O . It has an average mass of 172.183 Da and a monoisotopic mass of 172.063660 Da .
Molecular Structure Analysis
The molecular structure of 2-Phenylpyrimidin-4-ol consists of a pyrimidine ring attached to a phenyl group and a hydroxyl group . The InChI representation of the molecule isInChI=1S/C10H8N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) . Physical And Chemical Properties Analysis
2-Phenylpyrimidin-4-ol has a molecular weight of 172.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass is 172.063662883 g/mol , and it has a topological polar surface area of 41.5 Ų .科学研究应用
COX-2 Inhibition: 衍生自苯基嘧啶的化合物,包括2-苯基嘧啶-4-醇,已被研究其作为COX-2抑制剂的效力。这表明在抗炎和止痛药物方面可能有应用(Becker, 2003)。
抗癌活性: 苯基嘧啶衍生物显示出显著的抗癌活性,特别是对非小细胞肺癌(NSCLC)细胞。这可能导致肿瘤学领域的新治疗方法(Toviwek et al., 2017)。
腐蚀抑制: 一些苯基嘧啶衍生物已被确认为酸性环境中钢铁的有效腐蚀抑制剂,可能在工业应用中有用(Xianghong et al., 2014)。
GPR119激动作用: 4-氨基-2-苯基嘧啶衍生物被发现可作为GPR119激动剂,可以改善葡萄糖耐量,可能有助于治疗糖尿病(Negoro et al., 2012)。
抗微生物和抗糖尿病筛选: 取代的4-吲哚基苯基-6-芳基嘧啶-2-亚胺衍生物显示出有希望的抗微生物和抗糖尿病活性,使它们成为在这些领域开发新药物的潜在候选(Ramya et al., 2017)。
PDE4抑制: 5-氨基甲酰基-2-苯基嘧啶衍生物已被确认为有效的磷酸二酯酶4(PDE4)抑制剂,表明在治疗炎症性疾病方面可能有应用(Goto et al., 2013)。
抗肿瘤剂: 新型苯基嘧啶衍生物已被合成并测试其对癌细胞系的抑制作用,表明它们有潜力作为抗肿瘤剂(Bo et al., 2018)。
作用机制
Target of Action
The primary target of 2-Phenylpyrimidin-4-ol is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in the nervous system, mediating various physiological responses, including neuronal excitability, heart rate, and smooth muscle contraction .
Mode of Action
2-Phenylpyrimidin-4-ol acts as a positive allosteric modulator (PAM) at the M1 mAChR . It enhances the receptor’s response to its natural ligand, acetylcholine, by binding to a site on the receptor that is distinct from the orthosteric (primary) site . This binding increases the affinity of the receptor for acetylcholine, leading to an amplified response .
Biochemical Pathways
The action of 2-Phenylpyrimidin-4-ol on the M1 mAChR affects several signaling pathways. These include the extracellular signal-regulated kinases 1/2 phosphorylation pathway , the inositol monophosphate (IP1) accumulation pathway , and the β-arrestin-2 recruitment pathway . The modulation of these pathways can lead to various downstream effects, such as changes in gene expression, cell proliferation, and neurotransmitter release .
Result of Action
The molecular and cellular effects of 2-Phenylpyrimidin-4-ol’s action are primarily related to its modulation of the M1 mAChR. By enhancing the receptor’s response to acetylcholine, this compound can influence a variety of physiological processes, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease and schizophrenia, where M1 mAChR function is impaired .
属性
IUPAC Name |
2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXBLRJIMBFLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955270 | |
| Record name | 2-Phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidin-4-ol | |
CAS RN |
33643-94-6 | |
| Record name | 33643-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




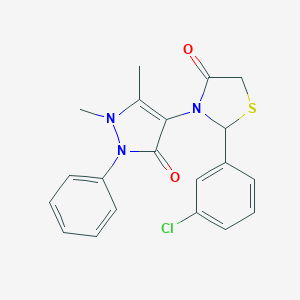



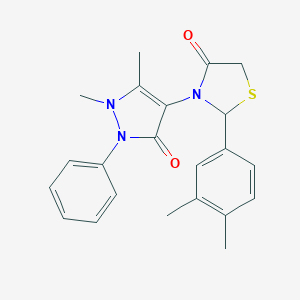

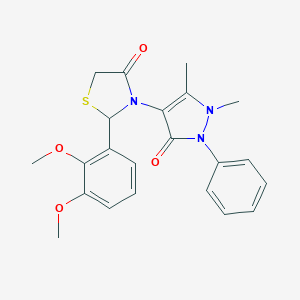

![2-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B494172.png)

